6-Amino-2-thioxo-1-(m-tolyl)-2,3-dihydropyrimidin-4(1H)-one
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Overview
Description
6-Amino-2-thioxo-1-(m-tolyl)-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thioxopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-thioxo-1-(m-tolyl)-2,3-dihydropyrimidin-4(1H)-one typically involves a multi-step process. One common method involves the condensation of 3-methylbenzaldehyde with thiourea and ethyl acetoacetate under basic conditions to form the desired thioxopyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-thioxo-1-(m-tolyl)-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-2-thioxo-1-(m-tolyl)-2,3-dihydropyrimidin-4(1H)-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Amino-2-thioxo-1-(m-tolyl)-2,3-dihydropyrimidin-4(1H)-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: May inhibit specific enzymes involved in metabolic pathways.
DNA Intercalation: Potential to intercalate into DNA, disrupting replication and transcription processes.
Receptor Binding: Possible interactions with cellular receptors, leading to modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
6-amino-1H-pyrazolo[3,4-d]pyrimidine: Shares a similar core structure and has been studied for its biological activities.
6-amino-5-carboxamidouracil:
Uniqueness
6-Amino-2-thioxo-1-(m-tolyl)-2,3-dihydropyrimidin-4(1H)-one is unique due to its specific substitution pattern and the presence of the thioxo group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
6-amino-1-(3-methylphenyl)-2-sulfanylidenepyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-7-3-2-4-8(5-7)14-9(12)6-10(15)13-11(14)16/h2-6H,12H2,1H3,(H,13,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMPTXDZDXAWHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=O)NC2=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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